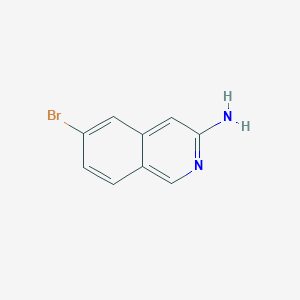

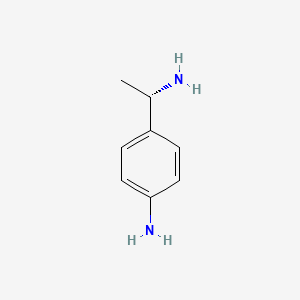

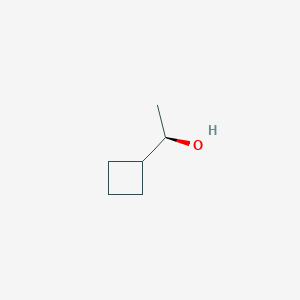

![molecular formula C15H22N2O4 B1520594 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-96-8](/img/structure/B1520594.png)

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Overview

Description

The compound “1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid” is a chemical compound with a molecular weight of 330.81 . It is also known as 1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another synthesis method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound is based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together . The InChI key for this compound is MVMZZPQEJVXBMV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antibacterial Activity

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid and its analogues have been studied for their antibacterial properties. For instance, compounds with amino- and/or hydroxy-substituted cyclic amino groups demonstrated notable antibacterial activity, comparable or superior to known antibiotics like enoxacin. This suggests potential applications in developing new antibacterial agents (Egawa et al., 1984).

Supramolecular Synthons

This compound is relevant in the study of supramolecular synthons, particularly in crystal engineering. For example, compounds with both carboxylic acid and pyridine functional groups have been found to form unique hydrogen-bonded structures, indicating potential in crystal design and pharmaceutical formulation (Long et al., 2014).

Enantioselective Reductions

Chiral bridged macrocyclic 1,4-dihydropyridines, related to the core structure of 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, have been investigated for their potential in enantioselective reductions. These reductions are crucial in producing specific enantiomers of compounds, vital in pharmaceutical synthesis (Talma et al., 1985).

Redox-Annulations

In chemical synthesis, cyclic amines like pyrrolidine, a component of the studied compound, are used in redox-annulations with α,β-unsaturated carbonyl compounds. This process is significant in the synthesis of complex organic molecules, including pharmaceuticals (Kang et al., 2015).

Antioxidant Activity

Derivatives of pyrrolopyridine, which are structurally related to the compound , have demonstrated significant antioxidant activity. This points towards potential applications in developing antioxidant agents for healthcare and possibly in the food industry (Zaki et al., 2017).

properties

IUPAC Name |

1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-13-4-3-10(7-14(13)21-2)12(8-16)17-6-5-11(9-17)15(18)19/h3-4,7,11-12H,5-6,8-9,16H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSFHMBZPILRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661431 | |

| Record name | 1-[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid | |

CAS RN |

886363-96-8 | |

| Record name | 1-[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

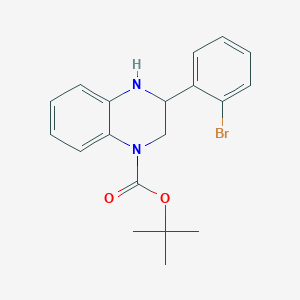

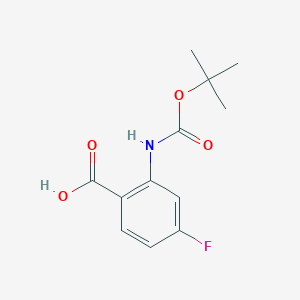

![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)